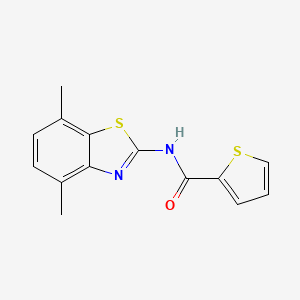

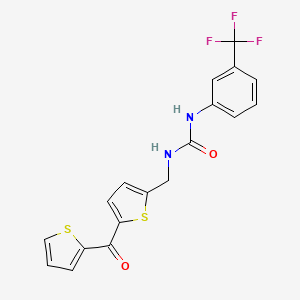

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

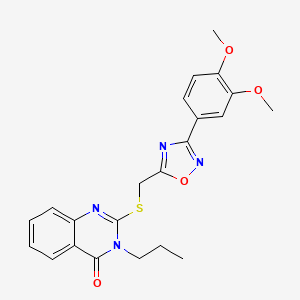

“N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C16H12N4OS2. It has an average mass of 340.423 Da and a monoisotopic mass of 340.045258 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Scientific Research Applications

Benzothiazole Derivatives: A Pillar in Medicinal Chemistry

Benzothiazole derivatives are recognized for their wide range of biological activities, underpinning their significance in medicinal chemistry. The benzothiazole nucleus is integral to many bioactive heterocycles and natural products, exhibiting antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. These compounds form the backbone of several potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, highlighting the benzothiazole skeleton's pivotal role in drug development. This establishes a foundation for the potential therapeutic applications of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in various domains of health science (Sumit, Arvind Kumar, & A. Mishra, 2020).

Synthesis and Biological Importance

The synthetic methodologies involving (thio)urea and benzothiazole derivatives, such as the one related to this compound, play a crucial role in medicinal chemistry. Urea-based benzothiazole derivatives, for instance, have found applications in treating rheumatoid arthritis and systemic lupus erythematosus. Moreover, such compounds serve as fungicides and herbicides, showcasing the versatility and significance of benzothiazole derivatives in both pharmaceutical and agricultural sectors (M. Rosales-Hernández et al., 2022).

Antitumor Activity and Supramolecular Chemistry

The antitumor potential of benzothiazole derivatives, including compounds structurally related to this compound, is a field of active research. The involvement of benzothiazole in the development of novel antitumor drugs, through mechanisms such as tyrosine kinase inhibition and induction of apoptosis via ROS activation, suggests possible avenues for the application of this compound in cancer therapy. Additionally, the role of benzothiazole derivatives in supramolecular chemistry for applications ranging from nanotechnology to biomedical fields further underscores the compound's potential in diverse scientific research areas (M. Iradyan et al., 2009).

Future Directions

The future directions for research on “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” and similar compounds could include further exploration of their anti-tubercular activity, investigation of other potential medicinal properties, and development of more efficient synthesis methods .

Mechanism of Action

Target of Action

The primary target of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds .

Mode of Action

This compound interacts with its target DprE1, inhibiting its function . This interaction disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria . The compound’s mode of action is primarily bactericidal .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised bacterial cell wall integrity and ultimately, bacterial death .

Pharmacokinetics

The compound’s effectiveness againstM. tuberculosis suggests that it has sufficient bioavailability to reach its target .

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting cell wall biosynthesis, the compound causes bacterial death, thereby exerting its anti-tubercular effect .

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-8-5-6-9(2)12-11(8)15-14(19-12)16-13(17)10-4-3-7-18-10/h3-7H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICBHIAJNAXRKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2837145.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2837148.png)

![[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride](/img/structure/B2837152.png)

![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2837155.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2837160.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)